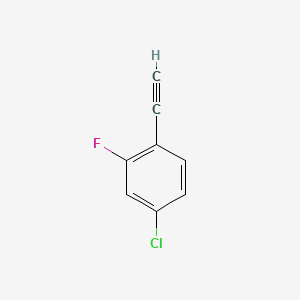
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the dioxo groups are incorporated through oxidation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability.
化学反応の分析
Types of Reactions
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting dioxo groups to hydroxyl groups.
Substitution: The acetyloxy and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s functional groups make it a useful probe for investigating biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or covalent modifications, which can alter the activity of the target molecules and influence biological pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- Benzamide, 3,4-dihydroxy-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
- Benzamide, 3,4-dimethoxy-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
Uniqueness
The uniqueness of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise control over molecular interactions and transformations.
特性
CAS番号 |
176379-14-9 |
|---|---|
分子式 |
C23H22N4O7 |
分子量 |
466.4 g/mol |
IUPAC名 |
[2-acetyloxy-4-[[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O7/c1-12-5-8-16(9-6-12)27-20(24)19(22(31)26(4)23(27)32)25-21(30)15-7-10-17(33-13(2)28)18(11-15)34-14(3)29/h5-11H,24H2,1-4H3,(H,25,30) |
InChIキー |
WALDLSNQZHSRQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N |
同義語 |
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)

![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)






